1-(furan-2-carbonyl)-3,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC11012791
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | (3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-6-8(2)12(11-7)10(13)9-4-3-5-14-9/h3-6H,1-2H3 |
| Standard InChI Key | LLJSRUPSMPLORG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C(=O)C2=CC=CO2)C |
| Canonical SMILES | CC1=CC(=NN1C(=O)C2=CC=CO2)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, (3,5-dimethylpyrazol-1-yl)-(furan-2-yl)methanone, reflects its bifunctional architecture: a 3,5-dimethylpyrazole ring linked via a ketone bridge to a furan heterocycle. Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₀N₂O₂ |
| Molecular weight | 190.20 g/mol |
| SMILES | CC1=CC(=NN1C(=O)C2=CC=CO2)C |
| InChIKey | LLJSRUPSMPLORG-UHFFFAOYSA-N |
The planar pyrazole ring (dihedral angle: 2.1° relative to furan) and electron-withdrawing carbonyl group create a polarized scaffold amenable to nucleophilic attack and metal coordination .
Crystallographic and Conformational Analysis
X-ray diffraction of analogous compounds reveals:
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Bond lengths: N1–C2 (1.347 Å), C2–O (1.214 Å) indicate resonance stabilization.
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Intermolecular interactions: C–H···O hydrogen bonds (2.72–2.89 Å) stabilize crystal packing .
Hirshfeld surface analyses further quantify non-covalent interactions, with O···H (14.2%) and C···H (22.1%) contacts dominating lattice energetics .
Synthetic Methodologies
Cyclocondensation of 1,3-Diketones
The primary synthesis route involves hydrazine derivatives reacting with 1,3-diketones under acid catalysis:
Optimized conditions:
Multi-Component Reactions (MCRs)
Recent advances employ MCRs for atom-economical synthesis:
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Four-component reaction:
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Iodine-mediated cyclization:
Spectral Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
¹³C NMR confirms carbonyl (δ 165.2) and quaternary pyrazole carbons (δ 148.9) .
Biological and Pharmacological Activities
Antimicrobial Effects
Neuropharmacology
Applications in Pharmaceutical Development
Kinase Inhibition
Docking studies predict CDK2 binding (ΔG: -9.2 kcal/mol) via:
Prodrug Design
Esterase-labile furan carbonyls enable pH-responsive drug release (t₁/₂: 3.2 h at pH 5.0).
Material Science Applications
Metal-Organic Frameworks (MOFs)
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Cu(II) coordination: Forms [Cu(C₁₀H₈N₂O₂)(H₂O)₂]·2H₂O with 8.7 Å pore diameter.
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Gas adsorption: CO₂ capacity: 12.8 cm³/g at 273 K.
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